molecular formula C14H19N3O3S B2955453 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1154971-87-5

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No.: B2955453
CAS No.: 1154971-87-5
M. Wt: 309.38
InChI Key: BRIUMIJNJZMYMY-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, a study detailed the synthesis of N-Mannich bases of 1,3,4-oxadiazole thioether derivatives, which demonstrated broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Specifically, piperazinomethyl derivatives displayed notable antibacterial efficacy. Furthermore, these compounds were tested against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, with certain derivatives showing optimum anti-proliferative activity (Al-Wahaibi et al., 2021).

Synthesis and Evaluation of Novel Derivatives

Research has also focused on the design, synthesis, and evaluation of new 1,3,4-oxadiazole derivatives. One study reported the creation of derivatives bearing a 2-positioned 2,5-dimethoxyphenyl substituent and a 5-positioned organylsulfanyl moiety, revealing their significant activity against breast cancer cell lines (Polkam et al., 2021).

Photolytic Synthesis Techniques

Another innovative approach involved a photochemical methodology for synthesizing 3-amino- and 3-N-substituted amino-5-perfluoroaryl-1,2,4-oxadiazoles, offering a novel route for the creation of fluorinated heterocyclic compounds (Buscemi et al., 2001).

Enantiomeric Determination Methods

In the realm of analytical chemistry, derivatives of 1,3,4-oxadiazole have been utilized as chiral fluorescent derivatization agents for the high-performance liquid chromatography (HPLC) resolution of enantiomers of amines, showcasing their utility in chiral analysis (Al-Kindy et al., 1998).

Novel Condensation Reactions

The development of novel synthetic routes to 1,3,4-oxadiazole derivatives has been explored, such as a one-pot, four-component condensation reaction, highlighting an efficient method for their synthesis without the need for catalysts or activation (Ramazani & Rezaei, 2010).

Properties

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-18-11-5-4-9(8-12(11)19-2)13-16-14(20-17-13)10(15)6-7-21-3/h4-5,8,10H,6-7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIUMIJNJZMYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(CCSC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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